Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture and systematic nomenclature designation. The compound possesses the systematic International Union of Pure and Applied Chemistry name "this compound" and maintains registry under Chemical Abstracts Service number 1198475-42-1. The molecular formula C15H21N3O3 indicates the presence of fifteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 291.35 grams per mole.
The structural identity encompasses several key functional groups that define its chemical behavior and synthetic utility. The pyrazolidine ring system forms the central heterocyclic core, characterized as a five-membered saturated ring containing two adjacent nitrogen atoms. This core structure connects to a 4-aminobenzoyl moiety at the 2-position, introducing aromatic character and amino functionality that significantly influences the compound's reactivity profile. The tert-butyl carboxylate protecting group at the 1-position provides steric hindrance and chemical stability during synthetic transformations.
The compound demonstrates multiple synonymous designations within chemical databases and literature sources. Alternative nomenclature includes "tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate" and registry codes such as MFCD13193069 and DTXSID601178167. These various identifiers facilitate comprehensive database searches and cross-referencing within chemical information systems, ensuring accurate identification across different research platforms and commercial suppliers.
Physical characterization reveals the compound exists as a crystalline solid with melting point range 137-140 degrees Celsius, indicating well-defined thermal properties that support purification and characterization protocols. The compound maintains stability under standard laboratory conditions while demonstrating solubility characteristics appropriate for organic synthesis applications. Spectroscopic identification relies on characteristic absorption patterns consistent with the aromatic aminobenzoyl substituent and carboxylate ester functionality.
Historical Development in Heterocyclic Chemistry
The development of this compound emerges from extensive historical advances in heterocyclic chemistry, particularly the evolution of pyrazole and pyrazolidine synthetic methodologies. The foundational work in pyrazole chemistry traces back to 1883 when Ludwig Knorr first reported the synthesis of pyrazolone derivatives through condensation reactions between ethyl acetoacetate and phenylhydrazine. This pioneering methodology established fundamental principles for constructing five-membered nitrogen-containing heterocycles that would later influence pyrazolidine derivative development.
Pyrazolidine chemistry specifically evolved through systematic exploration of saturated analogs of the pyrazole ring system. Historical synthesis approaches focused on cyclization reactions involving 1,3-dichloropropane or 1,3-dibromopropane with hydrazine derivatives, establishing core methodologies for five-membered dinitrogen heterocycle formation. These early synthetic strategies provided essential groundwork for developing more complex substituted pyrazolidine derivatives incorporating diverse functional groups and protecting group strategies.
The introduction of tert-butyl ester protecting groups represents a significant advancement in synthetic organic chemistry, providing enhanced stability and selectivity during multi-step synthetic sequences. This protecting group strategy enables selective functionalization of pyrazolidine cores while maintaining synthetic flexibility for subsequent transformations. The specific combination of pyrazolidine core structure with aminobenzoyl substitution and tert-butyl protection reflects modern synthetic design principles emphasizing structural diversity and functional group compatibility.
Contemporary research in heterocyclic chemistry has demonstrated increasing sophistication in designing compounds that combine multiple pharmacophoric elements within single molecular frameworks. The development of this compound exemplifies this trend through its integration of aromatic amino functionality with saturated heterocyclic architecture. This design approach facilitates exploration of structure-activity relationships while providing synthetic versatility for medicinal chemistry applications.
The compound's creation date of 2010 according to chemical database records indicates relatively recent development within the broader context of heterocyclic chemistry. This timeline coincides with significant advances in automated synthesis, high-throughput screening methodologies, and computational drug design approaches that have accelerated heterocyclic compound discovery and optimization. The continued modification and updating of database records through 2025 demonstrates ongoing research interest and synthetic applications.
Position Within Pyrazolidine Derivative Research
This compound occupies a significant position within contemporary pyrazolidine derivative research, representing advanced synthetic methodology for creating functionalized heterocyclic intermediates. The compound exemplifies current trends in heterocyclic chemistry that emphasize structural diversity and functional group incorporation to enhance synthetic utility and biological activity potential. Research demonstrates that pyrazolidine derivatives serve as important structural motifs in pharmaceutical development, with particular emphasis on their role as synthetic precursors for more complex bioactive molecules.
Current research methodologies for pyrazolidine synthesis have evolved to include highly chemo- and enantioselective catalytic cascade transformations. Advanced synthetic approaches utilize metal-free chiral amine catalysis to achieve direct aza-Michael/hemiaminal cascade sequences, delivering functional 3-hydroxypyrazolidine derivatives with exceptional enantiomeric excess values of 98-99 percent. These methodologies demonstrate the sophisticated level of synthetic control achievable in modern pyrazolidine chemistry and establish frameworks for accessing diverse derivative structures.
The specific structural features of this compound position it strategically within medicinal chemistry research focused on heterocyclic drug discovery. The compound's aminobenzoyl substitution pattern provides essential aromatic character and amino functionality that frequently correlates with biological activity in heterocyclic pharmaceutical agents. The tert-butyl ester protection enables selective synthetic transformations while maintaining structural integrity during complex multi-step synthesis protocols.
Research trends in pyrazolidine-3,5-dione derivatives have demonstrated significant anti-inflammatory and antibacterial activities, highlighting the therapeutic potential of this heterocyclic class. Synthetic investigations have identified specific structural modifications that enhance biological activity, with particular emphasis on aromatic substitution patterns and ester functionalization strategies. The design of this compound incorporates these established structure-activity relationship principles while providing additional synthetic flexibility through its protecting group strategy.
Contemporary research applications for pyrazolidine derivatives extend beyond traditional pharmaceutical development to include agrochemical applications and materials science investigations. The versatility of the pyrazolidine core structure enables diverse functionalization strategies that support multiple research objectives simultaneously. The specific combination of functional groups in this compound provides researchers with a valuable synthetic intermediate capable of further elaboration toward specific target structures.
The compound's position within current research literature reflects broader trends toward increased structural complexity and functional group diversity in heterocyclic compound libraries. Modern synthetic chemistry emphasizes the creation of compounds that serve multiple research objectives while maintaining synthetic accessibility and structural integrity. This compound exemplifies these design principles through its balanced incorporation of protecting group chemistry, aromatic substitution, and heterocyclic core functionality.
| Research Application | Structural Feature | Synthetic Advantage |
|---|---|---|
| Medicinal Chemistry | Aminobenzoyl Moiety | Enhanced Biological Activity Potential |
| Protecting Group Strategy | Tert-butyl Ester | Selective Synthetic Transformations |
| Heterocyclic Core | Pyrazolidine Ring | Structural Diversity and Stability |
| Functional Group Diversity | Multiple Reactive Sites | Versatile Synthetic Elaboration |
Properties
IUPAC Name |
tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-4-9-17(18)13(19)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXFOTVSFZFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178167 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-42-1 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Steps and Reaction Conditions
| Step | Reaction Conditions | Experimental Procedure | Yield (%) | Notes |
|---|---|---|---|---|
| 2.1 Protection of Piperazine Amine | Triethylamine in tetrahydrofuran (THF), 0–20°C, 16 h | Piperazin-1-ylamine is reacted with di-tert-butyl dicarbonate (Boc2O) in THF with triethylamine as base. After stirring, the mixture is extracted and dried to yield tert-butyl 4-amino-1-piperazinecarboxylate as a white solid. | 75–80% | This step protects the amine functionality to prevent unwanted side reactions in subsequent steps. |
| 2.2 Formation of 4-Amino-piperazinecarboxylate | Hydrazine hydrate and ammonium chloride, ambient temperature | The protected piperazine derivative is treated with hydrazine hydrate and saturated ammonium chloride solution under inert atmosphere. Extraction and chromatography yield the amino-substituted product. | ~65% | This step introduces the amino group essential for the 4-aminobenzoyl moiety attachment. |
| 2.3 Reduction of Nitro or Nitroso Intermediates | Lithium aluminium hydride (LAH) in THF, 0–25°C, 12 h | Reduction of 1,1-dimethylethyl 4-nitroso-1-piperazinecarboxylate with LAH yields the corresponding amino compound after aqueous work-up and extraction. | 58% | LAH is a strong reducing agent used to convert nitroso groups to amines. |
| 2.4 Acetic Acid/Zinc Reduction | Zinc powder in methanol, acetic acid added dropwise, 0–20°C, 2 h | The nitro or related intermediate is reduced using zinc in methanol with acetic acid under ice cooling. The mixture is basified with sodium bicarbonate, extracted, dried, and concentrated to yield the amino compound as a pale yellow oil. | 100% | This method offers a mild and efficient reduction alternative. |
| 2.5 Coupling with 3-oxo-3,4-dihydro-2H-pyrido[3,2-i]thiazine-6-carboxylic acid | EDC, HOBT in dichloromethane (DCM)/N,N-dimethylformamide (DMF), 12 h | The amino-protected piperazine is coupled with the carboxylic acid derivative using EDC and HOBT as coupling agents. Post-reaction purification by column chromatography yields the final product as a yellow foam. | 78% | This step forms the amide bond linking the benzoyl moiety to the pyrazolidine ring. |
Reaction Scheme Summary
- Protection : Piperazine amine → Boc-protected piperazine amine
- Amino Group Introduction : Boc-protected intermediate → 4-amino derivative
- Reduction : Nitro/nitroso intermediates → Amino compounds (via LAH or Zn/AcOH)
- Coupling : Amino intermediate + carboxylic acid derivative → Target compound
Analytical and Purity Data
- The purity of tert-butylamine, a key intermediate, can reach over 95% by gas chromatography after distillation and drying.
- The final compound shows high solubility (20–125 mg/mL depending on solvent) and is characterized by LCMS with molecular ion peaks consistent with the expected molecular weight (m/e 394 (M+H)+).
- Synthetic accessibility scores indicate moderate complexity (score ~2.57), suggesting the synthesis requires careful handling but is feasible in a well-equipped organic synthesis laboratory.
Notes on Synthesis Optimization
- The use of zinc/acetic acid reduction provides a high yield and mild conditions compared to LAH, which requires stricter anhydrous conditions and careful quenching.
- Coupling agents such as EDC and HOBT are preferred to activate carboxylic acids for amide bond formation efficiently.
- Protection of amine groups using Boc is critical to prevent side reactions and improve overall yield and purity.
Summary Table of Key Reaction Parameters
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Product State |
|---|---|---|---|---|---|
| Amine Protection | Boc2O, NEt3, THF | 0–20°C | 16 h | 75–80 | White solid |
| Amino Introduction | Hydrazine hydrate, NH4Cl | Ambient | - | ~65 | Crude oil/solid |
| Reduction (LAH) | LAH, THF | 0–25°C | 12 h | 58 | Yellow oil |
| Reduction (Zn/AcOH) | Zn, AcOH, MeOH | 0–20°C | 2 h | 100 | Pale yellow oil |
| Coupling | EDC, HOBT, DCM/DMF | Room temp | 12 h | 78 | Yellow foam |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate has been studied for several biological activities:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For example, compounds synthesized from similar frameworks have shown promising results in reducing edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
- Antioxidant Activity : The presence of the aminobenzoyl moiety is believed to contribute to antioxidant properties, which may protect cells from oxidative stress.
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced rat paw edema model. The results demonstrated a significant reduction in paw swelling, indicating its potential as an effective anti-inflammatory agent.
| Compound | Inhibition (%) | Time (hours) |
|---|---|---|
| This compound | 54.239 | 9 |
| Indomethacin | 39.021 | 12 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Preliminary studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The IC50 values suggest effective inhibition of cell growth at micromolar concentrations, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| MCF7 (Breast Cancer) | 12.3 |
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Key Structural Features:
Implications:
- Solubility: The 4-aminobenzoyl group in the target compound likely reduces water solubility compared to the aliphatic aminoethyl group in the analog due to increased hydrophobicity .
- Reactivity: The aromatic benzoyl group may enhance π-π stacking interactions in drug-receptor binding, whereas the aminoethyl group in the analog could favor hydrogen bonding or charge interactions.
Physical and Chemical Properties
Research Findings
- Pyrazolidine vs. Piperidine : Pyrazolidine’s smaller ring size and adjacent nitrogens impose distinct conformational constraints, which may influence binding affinity in enzyme inhibitors or receptor modulators.
- Substituent Effects: The 4-aminobenzoyl group’s aromaticity could improve metabolic stability compared to aliphatic substituents, a critical factor in drug design.
Biological Activity
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 1198475-42-1
The compound features a pyrazolidine ring substituted with a tert-butyl group and an aminobenzoyl moiety, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with tert-butyl pyrazolidine-1-carboxylate under acidic conditions. This process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : The compound may modulate receptor activity, influencing neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- Bacterial Activity : In vitro studies have demonstrated efficacy against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising potential for development as an antibacterial agent.
Antifungal Activity
Research has also highlighted the antifungal properties of this compound:
- Fungal Strains Tested : The compound was evaluated against Candida albicans and Cryptococcus neoformans.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Cryptococcus neoformans | 32 |
These findings suggest that the compound could serve as a lead for antifungal drug development.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in various models:
- In Vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The study utilized a series of dilutions to determine the MIC and further explored the mechanism by which the compound disrupts bacterial cell wall synthesis. -
Case Study on Anti-inflammatory Activity :
In a controlled trial involving animal models of arthritis, administration of this compound resulted in marked improvement in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes coupling a pyrazolidine precursor with 4-aminobenzoic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt). The tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Reaction optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions. Column chromatography (silica gel, hexane/EtOAc gradients) is critical for purification .
Q. How should researchers approach the purification of this compound to achieve >95% purity?
- Methodological Answer : After synthesis, purification involves sequential steps:
- Liquid-liquid extraction to remove unreacted starting materials.
- Silica gel chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol.
- Recrystallization using solvents like ethanol or acetonitrile to enhance crystalline purity.
Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) should confirm purity, with UV detection at λ = 254 nm .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm for 9H), pyrazolidine ring protons (δ 3.0–4.5 ppm), and 4-aminobenzoyl aromatic signals (δ 6.5–7.8 ppm).
- HRMS (ESI-TOF) : Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.
- FT-IR : Identify carbamate C=O (~1680–1720 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm intramolecular hydrogen bonding .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert conditions (argon/vacuum-sealed) at –20°C to prevent hydrolysis of the carbamate group. Use amber vials to protect the 4-aminobenzoyl moiety from photodegradation. Regular stability assays (HPLC, TLC) every 3–6 months are recommended to monitor decomposition .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group acts as a steric shield, reducing unwanted nucleophilic attack on the carbamate carbonyl. However, under acidic conditions (e.g., TFA/DCM), the Boc group is cleaved, exposing the secondary amine for further functionalization (e.g., acylation or sulfonylation). Computational studies (DFT) can model charge distribution and predict sites of reactivity .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Screen against targets like enzymes or receptors using crystal structures from the PDB.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing/donating groups on the benzoyl ring) with bioactivity data .
Q. What are the observed discrepancies in reported biological activity data, and how can researchers resolve them?
- Methodological Answer : Contradictions in cytotoxicity or enzyme inhibition data may arise from:
- Batch variability : Ensure consistent synthetic protocols and purity (>95% by HPLC).
- Assay conditions : Standardize parameters (pH, temperature, cell lines) across studies.
- Metabolic instability : Use stability assays in PBS or plasma to identify rapid degradation .
Q. How can researchers design degradation studies to identify major decomposition products under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
